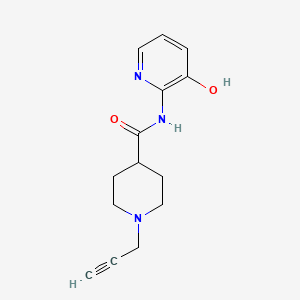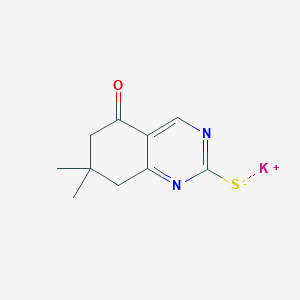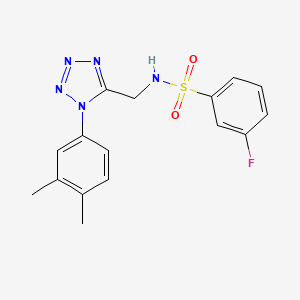
N-(3-hydroxypyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as HPPC, and it has been shown to possess several unique properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of HPPC is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. Additionally, HPPC has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HPPC has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, HPPC has been shown to inhibit the growth of cancer cells, leading to a decrease in tumor size. HPPC has also been shown to possess antimicrobial properties, leading to a decrease in bacterial and fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HPPC is its potent anti-inflammatory and anti-cancer properties. Additionally, HPPC has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of HPPC is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research of HPPC. One potential direction is the development of new drugs based on the structure of HPPC. Additionally, further research is needed to fully understand the mechanism of action of HPPC. Finally, more studies are needed to investigate the potential applications of HPPC in the treatment of bacterial and fungal infections.
Métodos De Síntesis
The synthesis of HPPC involves the reaction of 3-hydroxypyridin-2-ylamine with propargyl bromide, followed by the reaction of the resulting product with piperidine-4-carboxylic acid. The final product is obtained through a purification process using column chromatography. This method has been optimized to produce high yields of HPPC with excellent purity.
Aplicaciones Científicas De Investigación
HPPC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, HPPC has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-8-17-9-5-11(6-10-17)14(19)16-13-12(18)4-3-7-15-13/h1,3-4,7,11,18H,5-6,8-10H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNXZQZOOYGCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2787944.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2787945.png)
![3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine](/img/structure/B2787946.png)

![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2787954.png)
![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)
![8-ethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)

![3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787961.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2787962.png)
